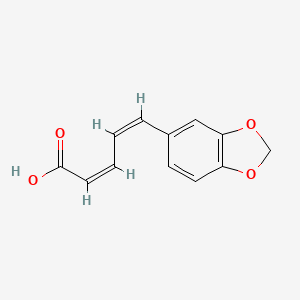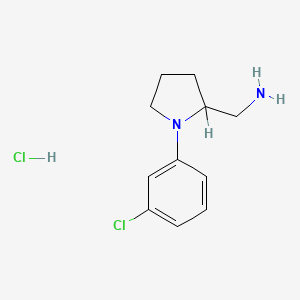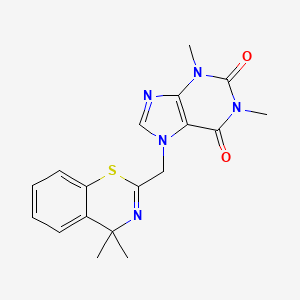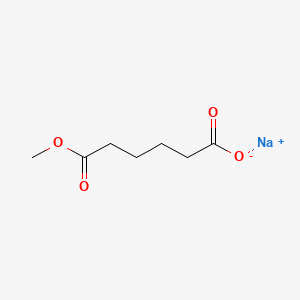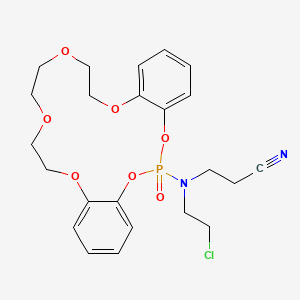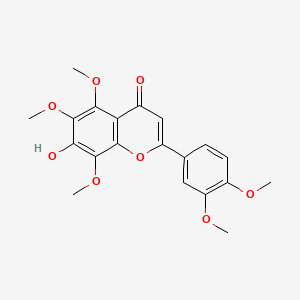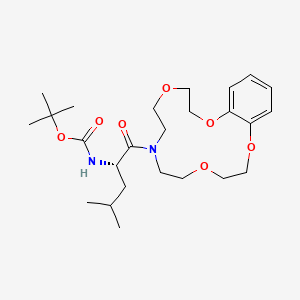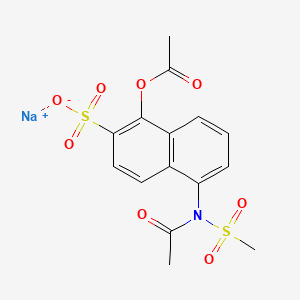
2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt is a complex organic compound. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains sulfonic acid, acetyl, and methylsulfonyl functional groups. This compound is primarily used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to produce naphthalenesulfonic acid. This is followed by the introduction of acetyl and methylsulfonyl groups through acylation and sulfonylation reactions, respectively. The final step involves the neutralization of the sulfonic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of oxygen-containing groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfonic acid derivatives, while reduction can yield simpler naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for proteins and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The acetyl and methylsulfonyl groups play a crucial role in these interactions, facilitating the binding and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-naphthalenesulfonate
- Sodium beta-naphthalenesulfonate
- Sodium naphthalene-6-sulfonate
Uniqueness
2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt is unique due to its specific combination of functional groups. The presence of both acetyl and methylsulfonyl groups imparts distinct chemical properties, making it more versatile in various applications compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
71205-37-3 |
|---|---|
Molekularformel |
C15H14NNaO8S2 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
sodium;5-[acetyl(methylsulfonyl)amino]-1-acetyloxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C15H15NO8S2.Na/c1-9(17)16(25(3,19)20)13-6-4-5-12-11(13)7-8-14(26(21,22)23)15(12)24-10(2)18;/h4-8H,1-3H3,(H,21,22,23);/q;+1/p-1 |
InChI-Schlüssel |
GAXSBZSVHMQZGC-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)N(C1=CC=CC2=C1C=CC(=C2OC(=O)C)S(=O)(=O)[O-])S(=O)(=O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


